molecular formula C18H19FN2O2S B5718077 Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate

Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate

Cat. No.: B5718077
M. Wt: 346.4 g/mol
InChI Key: ZGKTYIQCPROHGV-UHFFFAOYSA-N
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Description

Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the carbamothioyl intermediate: This step involves the reaction of 2-(4-fluorophenyl)ethylamine with carbon disulfide and a base to form the corresponding carbamothioyl intermediate.

    Coupling with 4-aminophenylacetic acid: The carbamothioyl intermediate is then coupled with 4-aminophenylacetic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate: A closely related compound with similar structural features.

    Thiophene derivatives: Compounds containing a thiophene ring, which may exhibit similar biological activities.

Uniqueness

Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-[2-(4-fluorophenyl)ethylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-23-17(22)12-14-4-8-16(9-5-14)21-18(24)20-11-10-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKTYIQCPROHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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